Ethyl cis-3-methyl-3-isobutyloxirane-2-carboxylate Ethyl cis-3-methyl-3-isobutyloxirane-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 24222-12-6
VCID: VC18255153
InChI: InChI=1S/C10H18O3/c1-5-12-9(11)8-10(4,13-8)6-7(2)3/h7-8H,5-6H2,1-4H3
SMILES:
Molecular Formula: C10H18O3
Molecular Weight: 186.25 g/mol

Ethyl cis-3-methyl-3-isobutyloxirane-2-carboxylate

CAS No.: 24222-12-6

Cat. No.: VC18255153

Molecular Formula: C10H18O3

Molecular Weight: 186.25 g/mol

* For research use only. Not for human or veterinary use.

Ethyl cis-3-methyl-3-isobutyloxirane-2-carboxylate - 24222-12-6

Specification

CAS No. 24222-12-6
Molecular Formula C10H18O3
Molecular Weight 186.25 g/mol
IUPAC Name ethyl 3-methyl-3-(2-methylpropyl)oxirane-2-carboxylate
Standard InChI InChI=1S/C10H18O3/c1-5-12-9(11)8-10(4,13-8)6-7(2)3/h7-8H,5-6H2,1-4H3
Standard InChI Key PUIUZWMTQGBAIE-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1C(O1)(C)CC(C)C

Introduction

Chemical Identity and Structural Properties

Molecular Identification

Ethyl cis-3-methyl-3-isobutyloxirane-2-carboxylate is systematically named using IUPAC nomenclature as ethyl 3-methyl-3-(2-methylpropyl)oxirane-2-carboxylate. Its identifiers include:

PropertyValue
CAS Registry Number24222-13-7, 24222-12-6
Molecular FormulaC10H18O3\text{C}_{10}\text{H}_{18}\text{O}_3
Molecular Weight186.25 g/mol
InChI KeyPUIUZWMTQGBAIE-UHFFFAOYSA-N
SMILESCCOC(=O)C1C(O1)(C)CC(C)C

The compound’s structure features an ethyl ester group at the 2-position of the oxirane ring, with methyl and isobutyl substituents at the 3-position in a cis orientation. This spatial arrangement introduces significant ring strain, enhancing the epoxide’s reactivity toward nucleophilic attack .

Stereochemical Considerations

The cis configuration of the methyl and isobutyl groups differentiates this compound from its trans-isomer, which would exhibit distinct physicochemical properties. Computational models suggest that the cis arrangement creates a steric environment that influences reaction selectivity, particularly in ring-opening reactions .

Synthesis and Reaction Pathways

Reactivity of the Epoxide Ring

The strained oxirane ring is susceptible to nucleophilic attack, enabling diverse transformations:

Reaction TypeReagents/ConditionsProducts
Ring-OpeningH2O/H+\text{H}_2\text{O}/\text{H}^+Vicinal diol
ReductionLiAlH4\text{LiAlH}_4Primary alcohol
AminolysisPrimary aminesβ-Amino alcohol derivatives

For example, acid-catalyzed hydrolysis would yield a diol, while reduction with LiAlH4\text{LiAlH}_4 could cleave the ester to an alcohol .

Comparative Analysis with Analogous Compounds

The table below contrasts ethyl cis-3-methyl-3-isobutyloxirane-2-carboxylate with its structural analogs:

CompoundMolecular FormulaKey Difference
Ethyl trans-3-methyl-3-isobutyloxirane-2-carboxylateC10H18O3\text{C}_{10}\text{H}_{18}\text{O}_3Trans configuration
Methyl cis-3-methyl-3-isobutyloxirane-2-carboxylateC9H16O3\text{C}_9\text{H}_{16}\text{O}_3Methyl ester vs. ethyl ester

The cis isomer’s steric profile may enhance reactivity in asymmetric synthesis compared to the trans variant .

Future Research Priorities

  • Stereoselective synthesis: Optimizing yields of the cis isomer.

  • Application studies: Exploring roles in drug delivery or material science.

  • Toxicological profiling: Assessing environmental and health impacts.

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